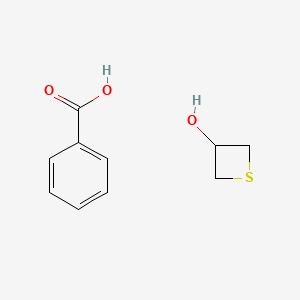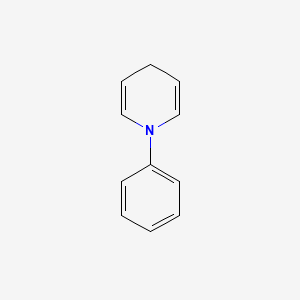
Ditelluride, bis(4-fluorophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditelluride, bis(4-fluorophenyl) is an organotellurium compound with the chemical formula C12H8F2Te2 This compound is characterized by the presence of two tellurium atoms bonded to two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditelluride, bis(4-fluorophenyl) typically involves the reaction of 4-fluorophenyl lithium or Grignard reagents with tellurium tetrachloride (TeCl4) or elemental tellurium. One common method is the reaction of 4-fluorophenyl lithium with elemental tellurium, followed by oxidation to form the ditelluride. The reaction conditions often require low temperatures (around -78°C) and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of ditelluride, bis(4-fluorophenyl) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(4-fluorophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the ditelluride back to the corresponding tellurols or other lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ditelluride, bis(4-fluorophenyl) can yield telluroxides, while reduction can produce tellurols. Substitution reactions can lead to the formation of various substituted tellurium compounds .
Scientific Research Applications
Ditelluride, bis(4-fluorophenyl) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tellurium bonds and as a precursor for other organotellurium compounds.
Biology: The compound’s unique chemical properties make it a potential candidate for studying biological systems and interactions involving tellurium.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
Mechanism of Action
The mechanism of action of ditelluride, bis(4-fluorophenyl) involves its ability to undergo redox reactions and form stable complexes with various biomolecules. The compound can interact with molecular targets such as enzymes and proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of tellurium-containing intermediates and the generation of reactive oxygen species (ROS) in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ditelluride, bis(4-fluorophenyl) include other organotellurium compounds such as:
- Diphenyl ditelluride (C12H10Te2)
- Bis(2,4,6-trimethylphenyl) ditelluride (C18H22Te2)
- Bis(1-naphthyl) ditelluride (C20H14Te2)
Uniqueness
Ditelluride, bis(4-fluorophenyl) is unique due to the presence of fluorine atoms in the phenyl groups, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of fluorine can enhance the compound’s oxidative stability and alter its interaction with other molecules, making it distinct from other ditellurides .
Properties
CAS No. |
36829-95-5 |
|---|---|
Molecular Formula |
C12H8F2Te2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8F2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
KPCMFQLFUKISFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Te][Te]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


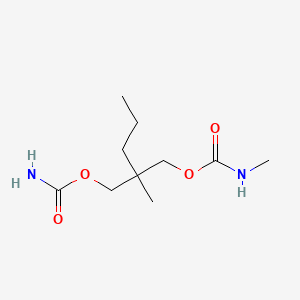
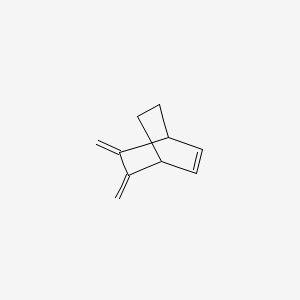
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
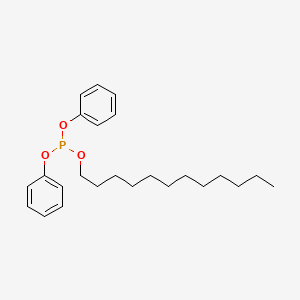
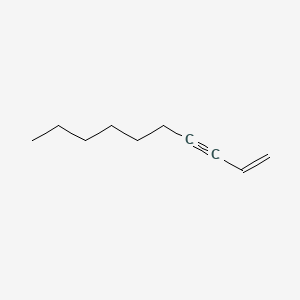

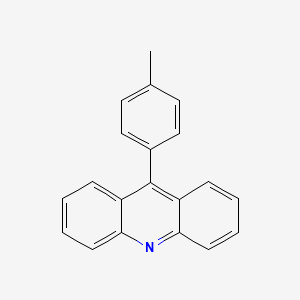
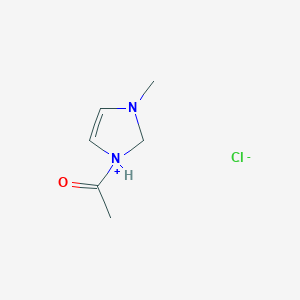
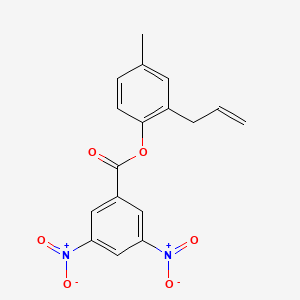
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
